molecular formula C9H10ClN3O4 B3058482 Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate CAS No. 89660-17-3

Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate

Cat. No.: B3058482
CAS No.: 89660-17-3
M. Wt: 259.64
InChI Key: ADDHMOVDMXAUPI-UHFFFAOYSA-N
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Description

Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate is a chemical compound with the molecular formula C8H8ClN3O4 and a molecular weight of 245.62 g/mol. It is a useful research chemical, often utilized in various scientific studies and industrial applications.

Preparation Methods

The synthesis of Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate typically involves the reaction of 6-chloro-2-nitropyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction conditions usually require a solvent like dichloromethane and are carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and ethyl alcohol.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino derivatives, substituted pyridines, and hydrolyzed products.

Scientific Research Applications

Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in studies involving enzyme inhibition and receptor binding. Industrial applications include its use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and carbamate groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate can be compared with other similar compounds, such as:

    Ethyl (6-Chloro-2-nitro-3-pyridyl)carbamate: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.

    Ethyl (6-Chloro-3-pyridyl)(methyl)carbamate:

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their combined effects on its chemical and biological properties.

Properties

IUPAC Name

ethyl N-(6-chloro-2-nitropyridin-3-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O4/c1-3-17-9(14)12(2)6-4-5-7(10)11-8(6)13(15)16/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDHMOVDMXAUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)C1=C(N=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89660-17-3
Record name Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89660-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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